molecular formula C22H26N2O2S B10771413 [3H]eletriptan

[3H]eletriptan

Cat. No.: B10771413
M. Wt: 388.5 g/mol
InChI Key: PWVXXGRKLHYWKM-YWMWWHSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3H]eletriptan is a radiolabeled form of eletriptan, a second-generation triptan medication primarily used for the treatment of migraine headaches. Eletriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B, 5-HT1D, and 5-HT1F receptors. It is marketed under the brand name Relpax and is known for its efficacy in aborting migraine attacks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eletriptan involves several key steps:

Industrial Production Methods

Industrial production of eletriptan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Eletriptan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various eletriptan derivatives with modified pharmacological profiles. These derivatives can be used for further research and development of new migraine treatments .

Scientific Research Applications

Chemistry

In chemistry, [3H]eletriptan is used as a radiolabeled tracer to study the pharmacokinetics and metabolism of eletriptan. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .

Biology

In biological research, this compound is used to investigate the binding affinity and selectivity of eletriptan for serotonin receptors. This information is crucial for developing more effective migraine treatments .

Medicine

In medicine, this compound is used in clinical studies to evaluate the efficacy and safety of eletriptan in treating migraines. It also helps in identifying potential side effects and drug interactions .

Industry

In the pharmaceutical industry, this compound is used in the development and quality control of eletriptan formulations. It ensures that the final product meets the required standards of purity and potency .

Mechanism of Action

Eletriptan exerts its effects by binding with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to the constriction of dilated blood vessels in the brain, which is believed to be a primary cause of migraine pain. Additionally, eletriptan inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain . The molecular targets and pathways involved include the serotonin receptors and the trigeminal nerve pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Eletriptan

Eletriptan is unique due to its high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which contributes to its efficacy in treating migraines. It also has a favorable pharmacokinetic profile, with a relatively long half-life, allowing for sustained relief from migraine symptoms .

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(tritritiomethyl)pyrrolidin-2-yl]methyl]-1H-indole

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1T3

InChI Key

PWVXXGRKLHYWKM-YWMWWHSFSA-N

Isomeric SMILES

[3H]C([3H])([3H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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